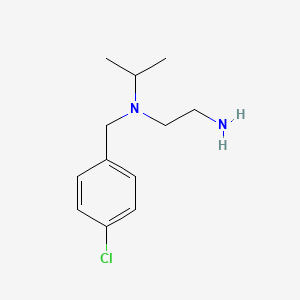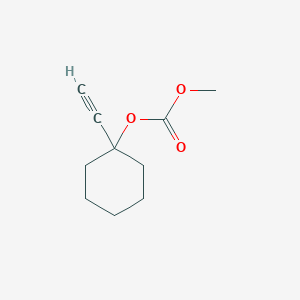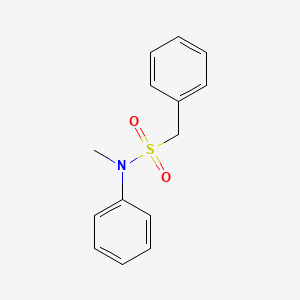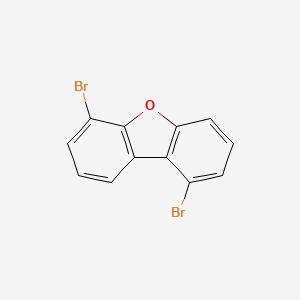
(3-Methylphenyl) 2-hydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methylphenyl) 2-hydroxybenzoate, also known as methyl salicylate, is an organic ester compound formed from the esterification of salicylic acid and 3-methylphenol. It is commonly found in nature as the primary component of wintergreen oil and is known for its characteristic minty aroma. This compound is widely used in various applications, including as a flavoring agent, fragrance, and in medicinal formulations for its analgesic and anti-inflammatory properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylphenyl) 2-hydroxybenzoate typically involves the esterification reaction between salicylic acid and 3-methylphenol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
Salicylic Acid+3-MethylphenolH2SO4(3-Methylphenyl) 2-hydroxybenzoate+H2O
In an industrial setting, the reaction can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is typically heated to around 100-120°C and maintained for several hours to achieve a high yield of the ester product. After the reaction is complete, the product is purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
(3-Methylphenyl) 2-hydroxybenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield salicylic acid and 3-methylphenol.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Hydrolysis: Salicylic acid and 3-methylphenol.
Oxidation: Quinones or other oxidized aromatic compounds.
Substitution: Halogenated or nitrated derivatives of this compound.
科学的研究の応用
(3-Methylphenyl) 2-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Studied for its effects on cellular processes and its potential as a bioactive compound.
Medicine: Utilized in topical formulations for its analgesic and anti-inflammatory properties. It is also investigated for its potential role in drug delivery systems.
Industry: Employed as a flavoring agent in food products, a fragrance in cosmetics, and an intermediate in the synthesis of other chemicals.
作用機序
The mechanism of action of (3-Methylphenyl) 2-hydroxybenzoate primarily involves its ability to inhibit the enzyme cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX, this compound reduces the production of prostaglandins, thereby exerting its analgesic and anti-inflammatory effects. Additionally, it may interact with other molecular targets and pathways involved in pain and inflammation.
類似化合物との比較
Similar Compounds
Methyl Salicylate: Similar in structure but lacks the 3-methyl group on the phenyl ring.
Ethyl Salicylate: An ester of salicylic acid with ethyl alcohol instead of 3-methylphenol.
Salicylic Acid: The parent compound of (3-Methylphenyl) 2-hydroxybenzoate, used widely in medicinal and cosmetic applications.
Uniqueness
This compound is unique due to the presence of the 3-methyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This structural difference can also affect its biological activity and interactions with molecular targets, making it distinct from other salicylate esters.
特性
CAS番号 |
620-46-2 |
|---|---|
分子式 |
C14H12O3 |
分子量 |
228.24 g/mol |
IUPAC名 |
(3-methylphenyl) 2-hydroxybenzoate |
InChI |
InChI=1S/C14H12O3/c1-10-5-4-6-11(9-10)17-14(16)12-7-2-3-8-13(12)15/h2-9,15H,1H3 |
InChIキー |
WYCMXEZEGOOMSO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(=O)C2=CC=CC=C2O |
正規SMILES |
CC1=CC(=CC=C1)OC(=O)C2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Acetic acid, 2,2'-[(1-methylethylidene)bis(thio)]bis-, diethyl ester](/img/structure/B3054733.png)





![1,3-Dibromodibenzo[b,d]furan](/img/structure/B3054742.png)
![1,4-Dibromodibenzo[b,d]furan](/img/structure/B3054743.png)


![2,6-Dibromodibenzo[b,d]furan](/img/structure/B3054747.png)
